tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic amines This compound features a quinoline core structure substituted with an amino group, a pyrazolyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino group and the pyrazolyl group. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Preparation of Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Introduction of Pyrazolyl Group: The pyrazolyl group can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrazolyl group can be reduced to form pyrazoline derivatives.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for ester substitution include alcohols and acid catalysts.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Pyrazoline derivatives.
Substitution Products: Various esters or carboxylic acids.
Scientific Research Applications
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-quinoline-1-carboxylate: Similar structure but lacks the dihydroquinoline moiety.
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1-carboxylate: Similar structure but lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22N4O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl 6-amino-4-pyrazol-1-yl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-10-7-15(21-9-4-8-19-21)13-11-12(18)5-6-14(13)20/h4-6,8-9,11,15H,7,10,18H2,1-3H3 |
InChI Key |
OWFORCCLZBFYES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)N)N3C=CC=N3 |
Origin of Product |
United States |
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